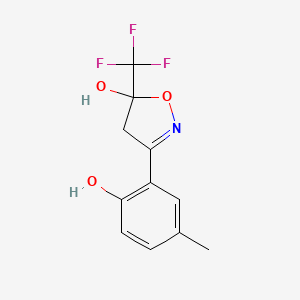
3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol is a complex organic compound characterized by its unique structure and properties This compound belongs to the isoxazole family, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol typically involves multiple steps, starting with the appropriate precursors. One common approach is the cyclization of hydroxy-substituted phenyl derivatives with trifluoromethyl groups under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired isoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and other advanced techniques can be employed to optimize yield and purity. The choice of raw materials and the efficiency of the synthetic route are critical factors in determining the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group makes it susceptible to oxidation, while the trifluoromethyl group can influence its reactivity in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazoles with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's unique structure may offer therapeutic benefits, and it could be investigated for its pharmacological properties
Industry: In the industrial sector, this compound could be used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-isoxazol-5-ol exerts its effects depends on its molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance its binding affinity. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
3-(2-Hydroxy-5-methylphenyl)-5-(chloromethyl)-4H-isoxazol-5-ol
3-(2-Hydroxy-5-methylphenyl)-5-(bromomethyl)-4H-isoxazol-5-ol
3-(2-Hydroxy-5-methylphenyl)-5-(iodomethyl)-4H-isoxazol-5-ol
Properties
Molecular Formula |
C11H10F3NO3 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9(16)7(4-6)8-5-10(17,18-15-8)11(12,13)14/h2-4,16-17H,5H2,1H3 |
InChI Key |
UTWVWFQRBRRSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(C2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















